![molecular formula C24H36O5 B1264465 Hexanorcucurbitacin F](/img/structure/B1264465.png)
Hexanorcucurbitacin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanorcucurbitacin F is a natural product found in Elaeocarpus dolichostylus with data available.
Scientific Research Applications
Cancer Research Applications
Research into hexanorcucurbitacin F and related compounds has revealed promising anticancer properties. For instance, studies have shown that cucurbitacin B, a compound structurally related to hexanorcucurbitacin F, can effectively inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. These compounds have been found to induce apoptosis, cell cycle arrest, and disrupt cytoskeletal organization in cancer cells, highlighting their potential as chemotherapeutic agents. Furthermore, cucurbitacin B has been shown to inhibit cancer cell migration and invasion, suggesting its utility in preventing cancer metastasis. Notably, the effectiveness of cucurbitacin B has been demonstrated in both in vitro cell culture models and in vivo animal models, indicating its potential for clinical application in cancer therapy (Chan et al., 2010), (Wakimoto et al., 2008).
Cardiovascular Disease Research
Hexanorcucurbitacin F and its analogs have also been explored for their potential effects on cardiovascular diseases. Preliminary studies on related compounds have indicated their ability to impact metabolic biomarkers associated with cardiovascular health. For example, research on Cucurbita maxima, a plant source of similar compounds, has shown that certain extracts can influence lipid profiles and other biomarkers in hypertensive models, suggesting a possible avenue for the treatment or management of hypertension and related cardiovascular conditions (Idi et al., 2022).
properties
Molecular Formula |
C24H36O5 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-acetyl-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C24H36O5/c1-12(25)19-16(27)10-22(4)17-8-7-13-14(9-15(26)20(29)21(13,2)3)24(17,6)18(28)11-23(19,22)5/h7,14-17,19-20,26-27,29H,8-11H2,1-6H3/t14-,15+,16-,17+,19+,20-,22+,23-,24+/m1/s1 |
InChI Key |
LUCBGVQZYRKKHI-KFOIKILMSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O |
SMILES |
CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O |
Canonical SMILES |
CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O |
synonyms |
hexanorcucurbitacin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.